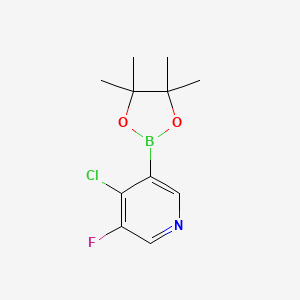

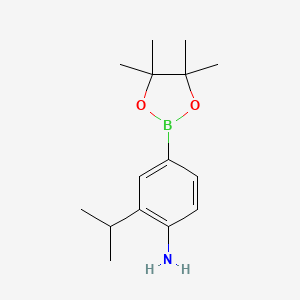

4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling, a commonly applied transition metal catalyzed carbon–carbon bond forming reaction . These reagents are generally environmentally benign, relatively stable, and readily prepared .

Synthesis Analysis

The synthesis of organoboron reagents like 4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester often involves the use of pinacol boronic esters . These esters are valuable building blocks in organic synthesis . Protodeboronation, a process that has not been well developed, is reported to be catalytic for 1°, 2°, and 3° alkyl boronic esters .Chemical Reactions Analysis

Organoboron reagents are key components in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, while transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis

The physical and chemical properties of organoboron reagents like 4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester are tailored for application under specific Suzuki–Miyaura coupling conditions . These reagents are generally environmentally benign, relatively stable, and readily prepared .Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation

The compound is used in the catalytic protodeboronation of pinacol boronic esters . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Preparation of PET Radioligand

The compound is used in the preparation of positron emission tomography (PET) radioligand [11C]MK-1064 . This radioligand is applicable in the orexin-2 receptor imaging .

4. Synthesis of Orexin 2 Receptor Antagonist It is used in the synthesis of orexin 2 receptor antagonist (2-SORA) MK-1064 . This antagonist has potential therapeutic applications .

5. Preparation of Microsomal Prostaglandin E Synthase-1 Inhibitors The compound is used in the preparation of pyridyl-cycloalkyl derived microsomal prostaglandin E synthase-1 inhibitors . These inhibitors have potential therapeutic applications .

Synthesis of DYRK1A Inhibitors

It is employed in the synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors . These inhibitors have potential therapeutic applications .

Mechanism of Action

Target of Action

Boronic esters, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the mode of action of boronic esters involves two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from a palladium catalyst to form a new palladium-carbon bond with an electrophilic organic group . Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of new organic compounds through Suzuki-Miyaura cross-coupling . The downstream effects of these reactions can vary widely depending on the specific compounds being synthesized.

Pharmacokinetics

It’s known that the stability of boronic esters can be influenced by environmental conditions . For instance, phenylboronic pinacol esters have been found to be only marginally stable in water, with their rate of hydrolysis influenced by the pH and the substituents in the aromatic ring .

Result of Action

The result of the action of 4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide variety of organic compounds, depending on the specific reactants used in the reaction.

Action Environment

The action, efficacy, and stability of 4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters can be significantly accelerated at physiological pH . Additionally, the storage temperature and conditions can also impact the stability of this compound .

Safety and Hazards

While specific safety and hazard information for 4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester was not found, it’s important to note that chemicals of this nature can be considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may have acute oral toxicity and cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target organ .

Future Directions

The future directions in the research and application of organoboron reagents like 4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester could involve the development of new borane reagents and the further exploration of protodeboronation . Protodeboronation is not well developed but has been reported to be catalytic for 1°, 2°, and 3° alkyl boronic esters . This could open up new possibilities for the use of these reagents in organic synthesis.

properties

IUPAC Name |

4-chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-15-6-8(14)9(7)13/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSFMNKAPYKDQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-5-fluoropyridine-3-boronic acid pinacol ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid; 97%](/img/structure/B6342682.png)